alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid

Description

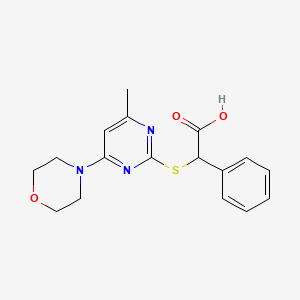

α-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid is a synthetic organic compound featuring a benzeneacetic acid backbone (a benzene ring linked to an acetic acid group) substituted at the α-position with a pyrimidine-based thioether moiety. The pyrimidine ring is further modified with a methyl group at position 4 and a morpholinyl group at position 4.

Properties

CAS No. |

87125-97-1 |

|---|---|

Molecular Formula |

C17H19N3O3S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid |

InChI |

InChI=1S/C17H19N3O3S/c1-12-11-14(20-7-9-23-10-8-20)19-17(18-12)24-15(16(21)22)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3,(H,21,22) |

InChI Key |

RHRSBTVNCCOGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.

Substitution with Morpholine: The pyrimidine ring is then substituted with a morpholine group through nucleophilic substitution reactions.

Thioether Formation: The thioether linkage is introduced by reacting the substituted pyrimidine with a thiol compound.

Attachment of Benzeneacetic Acid: Finally, the benzeneacetic acid moiety is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles, and electrophiles under various solvents and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid exhibit significant anticancer activity. For instance, derivatives of thiazolidinones have shown promising results against various cancer cell lines. A study demonstrated that specific thiazolidinone derivatives achieved inhibition rates of over 80% against leukemia and CNS cancer cell lines .

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

These findings suggest that the thioether and pyrimidine components may enhance anticancer efficacy through mechanisms such as apoptosis induction or cell cycle arrest.

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Compounds with similar structural motifs have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, showing IC50 values as low as 2.7 µM in some cases . This suggests that this compound could be a candidate for further development in neuropharmacology.

Case Study 1: Anticancer Activity

A comprehensive study assessed various thiazolidinone derivatives, including those structurally related to this compound). The results highlighted significant cytotoxic effects against multiple cancer cell lines, indicating a strong potential for these compounds in cancer therapeutics .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the acetylcholinesterase inhibitory activity of related compounds, demonstrating that modifications in the pyrimidine structure could enhance binding affinity and inhibitory potency against acetylcholinesterase, thus supporting their use in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

Key Observations

Pyrimidine vs. Fused Heterocycles: The target compound features a standalone pyrimidine ring, whereas analogs in and utilize fused thiazolo- or thieno-pyrimidine cores. The thioether linkage in the target compound may confer metabolic stability compared to ester or amide linkages in other derivatives .

Substituent Effects: Morpholinyl Group: Present in both the target compound and ’s thienopyrimidine, this group is known to enhance solubility and kinase binding affinity by participating in hydrogen bonding .

Pharmacological Implications: Kinase Inhibition Potential: The morpholinyl-pyrimidine motif aligns with kinase inhibitors like Tozasertib (), which targets Aurora kinases. However, the benzeneacetic acid moiety in the target compound diverges from Tozasertib’s cyclopropanecarboxamide, suggesting distinct pharmacokinetic profiles (e.g., acidity, solubility) . NSAID Contrast: Unlike Diclofenac (), which uses a dichlorophenyl-amino group for cyclooxygenase inhibition, the target compound’s pyrimidinylthio substituent likely redirects activity toward kinase pathways .

Research Findings and Hypotheses

Pharmacokinetic Predictions

Biological Activity

Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a thioether linkage with a morpholine moiety and a pyrimidine ring, which are critical for its biological interactions. The structural characteristics contribute to its pharmacological properties, influencing solubility, stability, and interaction with biological targets.

This compound exhibits various biological activities primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.

- Modulation of Signaling Pathways : Research indicates that it can influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated the effect of this compound on human breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Enzyme Inhibition : In another study, this compound was tested for its ability to inhibit DHFR, an essential enzyme in nucleotide synthesis. The findings indicated a competitive inhibition mechanism, suggesting potential use as an adjunct therapy in cancers resistant to methotrexate.

- Antimicrobial Properties : A preliminary investigation into the antimicrobial effects revealed that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Modifications in the chemical structure have led to derivatives with improved potency and reduced toxicity profiles.

Table 2: Comparison of Derivatives

| Derivative Name | IC50 (µM) Anticancer Activity | Toxicity Level |

|---|---|---|

| Original Compound | 10 | Moderate |

| Derivative A | 5 | Low |

| Derivative B | 8 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.